Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate
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Overview
Description
Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate is a chemical compound with the molecular formula C14H27N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate with oxalic acid to form the oxalate salt. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved in these interactions are still under investigation, and further research is needed to fully understand the compound’s mechanism of action .
Comparison with Similar Compounds
Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate can be compared with other similar compounds, such as:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has similar structural features but differs in its biological and chemical properties.
Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Another similar compound used in the preparation of azetidine and piperidine carbamates
These comparisons highlight the uniqueness of this compound in terms of its specific applications and properties.
Properties
Molecular Formula |
C16H29N3O6 |
---|---|
Molecular Weight |
359.42 g/mol |
IUPAC Name |
tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C14H27N3O2.C2H2O4/c1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17;3-1(4)2(5)6/h11-12H,4-10,15H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
FAFZWHWLSGMTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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